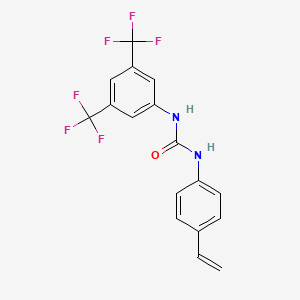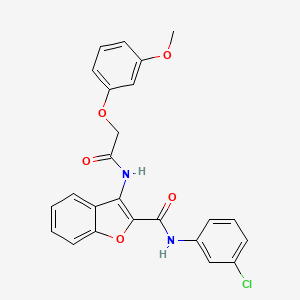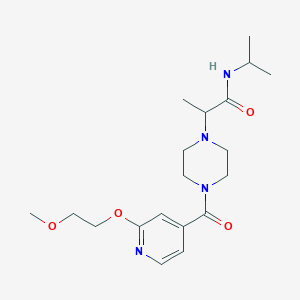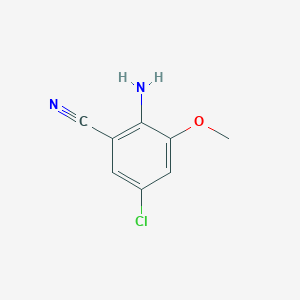
1-(4-Vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea, also known as TP-10, is a chemical compound that has been extensively studied for its potential therapeutic applications. TP-10 belongs to the class of urea derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Aplicaciones Científicas De Investigación
Applications in Dermatological Treatments
1-(4-Vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea, being a urea derivative, shares similarities with urea in its applications, especially in dermatological treatments. Urea is widely recognized for its potent emollient and keratolytic properties, making it an effective treatment for conditions associated with dry and scaly skin. Conditions like ichthyosis, xerosis, atopic dermatitis/eczema, contact dermatitis, and psoriasis/seborrheic dermatitis have shown positive responses to urea treatments. Additionally, urea serves as a penetration-enhancing agent when used in combination with other medications, making it a versatile component in dermatological applications. Mild irritation is the most common side effect, indicating its overall safety and tolerability as a topical agent without systemic toxicity (Pan et al., 2013).
Use in Polymer and Resin Production
Bisphenol A (BPA) and related compounds, similar in structure to this compound, are extensively used in the production of polycarbonate plastics and epoxy resins. The literature indicates that exposure to BPA can alter children's behavior, and similar compounds might exhibit comparable effects. Therefore, the role of such compounds, including this compound, in the synthesis of plastics and resins, and their potential implications on human health, are areas of active research (Ejaredar et al., 2017).
Therapeutic and Toxic Effects
Research also explores the biological roles of urea and its derivatives in various pathological conditions. The dual nature of its therapeutic and toxic effects has been highlighted, stressing the importance of understanding the underlying mechanisms of these effects for safe and effective application. The use of products containing urea and its derivatives, including this compound, necessitates caution, especially in individuals with chronic kidney disease symptoms. However, further studies are required to unravel the full spectrum of their therapeutic effects (Adeyomoye et al., 2022).
Propiedades
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(4-ethenylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6N2O/c1-2-10-3-5-13(6-4-10)24-15(26)25-14-8-11(16(18,19)20)7-12(9-14)17(21,22)23/h2-9H,1H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFXPTKGARMYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-ethyl-2-[(4-methoxybenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2771454.png)



![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2771461.png)

![5-(Furan-2-yl)-N-[2-[4-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2771464.png)
![ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2771465.png)
![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2771468.png)

![4-chloro-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2771470.png)


![4-(N-butyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2771476.png)
